Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex heterocyclic compound belonging to the class of triazolopyrimidines, which are recognized for their diverse biological activities. This compound features a unique structure that combines a triazole ring fused with a pyrimidine ring, along with various substituents such as ethyl, hydroxyphenyl, and phenyl groups. Its molecular formula is with a molecular weight of 362.4 g/mol .
This compound is classified under heterocyclic compounds and specifically falls within the category of triazolopyrimidines. It has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology as a cyclin-dependent kinase 2 (CDK2) inhibitor .
The synthesis of ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step reactions. A common synthetic route includes the cyclization of appropriate precursors. For instance, the reaction between 4-hydroxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as acetic acid can yield the desired triazolopyrimidine derivative .
In industrial settings, the synthesis may be scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Green chemistry principles are also applied to minimize environmental impact by using environmentally benign solvents like ethanol or conducting reactions under solvent-free conditions .
The compound's structure includes a fused triazole-pyrimidine system with substituents that influence its biological activity. The structural data are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 362.4 g/mol |
IUPAC Name | Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI | InChI=1S/C20H18N4O3/c1-2-27-19(26)16-17(13-6-4-3-5-7-13)23-20-21-12-22-24(20)18(16)14-8-10-15(25)11-9-14/h3-12,18,25H,2H2,1H3,(H,21,22,23) |
InChI Key | GQAMJICNBIIKGD-UHFFFAOYSA-N |
The structural complexity of this compound contributes to its potential pharmacological properties.
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve moderate temperatures and solvents such as ethanol or dimethyl sulfoxide .
The mechanism of action for ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate primarily involves its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). By binding to the active site of the CDK2/cyclin A2 complex, it inhibits its activity which leads to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential use in cancer therapeutics .
The physical properties of ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include:
Chemical properties include stability under standard laboratory conditions but may vary based on specific reaction environments.
Ethyl 7-(4-hydroxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has significant applications in scientific research:
The ongoing research into this compound emphasizes its potential for therapeutic applications and its importance in advancing medicinal chemistry.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.:
CAS No.: 91698-30-5
CAS No.: 387825-07-2